TC-E 5003 is a selective protein arginine methyltransferase 1 (PRMT1) inhibitor.
TC-E 5003
CAS No.: 17328-16-4
Cat. No.: VC0544742
Molecular Formula: C16H14Cl2N2O4S
Molecular Weight: 401.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17328-16-4 |
---|---|
Molecular Formula | C16H14Cl2N2O4S |
Molecular Weight | 401.3 g/mol |
IUPAC Name | 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide |
Standard InChI | InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Standard InChI Key | SHRCVZJKZJGIHQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of TC-E 5003
Structural and Biochemical Properties
TC-E 5003 (CAS 17328-16-4) is a symmetric bis-chloroacetamide derivative with the molecular formula C<sub>16</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>4</sub>S and a molecular weight of 401.26 g/mol . Its structure features two chlorinated acetamide groups linked via a sulfonyl-diphenylene backbone, contributing to its selectivity for PRMT1 . The compound is sparingly soluble in water and ethanol but dissolves in dimethyl sulfoxide (DMSO) at 80 mg/mL .
Table 1: Key Physicochemical Properties of TC-E 5003
Discovery and Early Applications
TC-E 5003 was identified through high-throughput screening as a selective PRMT1 inhibitor, showing no activity against related enzymes like CARM1 (PRMT4) or Set7/9 lysine methyltransferase . Early studies demonstrated its ability to inhibit androgen-induced gene expression in prostate cancer cells (LNCaP) and suppress growth in breast (MCF7a) and prostate cancer models . These findings positioned it as a candidate for epigenetic cancer therapy.
Mechanism of Action: PRMT1 Inhibition and Beyond
PRMT1 Selectivity and Epigenetic Modulation
PRMT1 catalyzes asymmetric dimethylation of arginine residues on histones (e.g., H4R3) and non-histone proteins, influencing transcriptional activation and chromatin remodeling . TC-E 5003 competitively inhibits PRMT1 by binding to its active site, thereby reducing dimethylarginine production . This inhibition disrupts PRMT1-mediated processes, including:
-
Transcriptional Regulation: Suppression of PPARγ and C/EBPβ in adipogenesis .
-
Inflammatory Signaling: Downregulation of NF-κB and AP-1 pathways in macrophages .
-
DNA Repair: Impaired recruitment of repair proteins to DNA damage sites .
Off-Target Effects and PRMT1-Independent Pathways
Surprisingly, TC-E 5003 activates protein kinase A (PKA)-dependent thermogenesis in murine and human adipocytes independently of PRMT1 . This effect involves upregulation of Ucp1 and Fgf21, key markers of beige adipocyte activation, and is unaffected by β-adrenergic receptor blockade . Such findings suggest additional molecular targets, possibly involving direct modulation of PKA or lipid metabolism enzymes.
Parameter | Effect of TC-E 5003 (10 μM) | Source |
---|---|---|
NO Production | ↓70% | |
iNOS Expression | ↓80% | |
c-Jun Nuclear Localization | ↓50% | |
p65/p50 NF-κB Activity | ↓60% |
Anticancer Activity
TC-E 5003 inhibits proliferation in A549 lung cancer (IC<sub>50</sub> = 0.70 μM), MCF7 breast cancer (IC<sub>50</sub> = 0.41 μM), and LNCaP prostate cancer cells . Its anticancer mechanisms include:
-
Epigenetic Silencing: Reduced histone H4R3 methylation, impairing oncogene expression .
-
Immune Modulation: PRMT1 inhibition enhances MHC-II presentation in colon cancer, promoting antitumor immunity .
Pharmacokinetic Challenges and Formulation Strategies
Solubility and Stability Issues
TC-E 5003’s poor aqueous solubility (<1 mg/mL) and rapid clearance in vivo limit its therapeutic use . To address this, researchers developed implantable ethyl oleate suspensions and poly(n-butyl cyanoacrylate) nanoparticles (INEI) for sustained release . These formulations achieve 72-hour drug retention in tumor xenografts, improving efficacy over free TC-E 5003 .
In Vivo Efficacy and Toxicity
Research Gaps and Future Directions
Unresolved Mechanisms
-
PRMT1-Independent Thermogenesis: The molecular target driving PKA activation in adipocytes is unidentified .
-
Src Kinase Modulation: TC-E 5003 inhibits Src in NF-κB signaling, but direct binding is unconfirmed .
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume